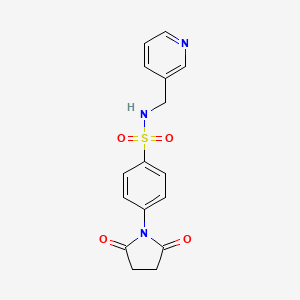
N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can alter the expression of genes involved in cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to increase the expression of certain genes involved in neuroprotection, such as brain-derived neurotrophic factor (BDNF).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, it has shown low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for the research of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies could explore its mechanism of action and potential interactions with other compounds. Finally, research could focus on developing more efficient synthesis methods to improve the yield and purity of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide.
Conclusion:
In conclusion, N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide and its applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves the reaction of 3,4-dimethoxybenzylamine and 6-fluoroindole-2-carboxylic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, at a high temperature. The resulting compound is purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a neuroprotective agent and has shown positive results in protecting neurons from damage.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(6-fluoroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAHITDARDYNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4886728.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)

![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
![2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)
![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)